3-(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-19-4-2-3-17(13-19)15-5-7-16(8-6-15)21(26)23-11-9-18(10-12-23)24-20(25)14-29-22(24)27/h2-8,13,18H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIGNDXLRYVJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized using Suzuki-Miyaura coupling, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst and a base.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Formation of the Thiazolidine-2,4-dione Core: This step involves the cyclization of a thioamide with a suitable carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The biphenyl moiety allows for π-π stacking interactions, while the piperidine and thiazolidine-2,4-dione rings can form hydrogen bonds and other non-covalent interactions with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural and functional differences between the target compound and its analogs:
Substituent Effects on Biphenyl Rings
- 3'-Nitro Analog (CAS 227088-94-0)
- Structure : 3-[1-({3'-nitro-[1,1'-biphenyl]-4-yl}oxy)-4-(pyridin-4-yl)butan-2-yl]-1,3-thiazolidine-2,4-dione2.
- Key Differences :
- Replaces methoxy with a nitro group (electron-withdrawing), reducing solubility but increasing reactivity.
Additional pyridinyl and oxymethyl groups alter steric and electronic profiles.
4'-Chloro Analog
- Structure : 3-[1-({4'-chloro-[1,1'-biphenyl]-3-yl}sulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione3.
- Key Differences :
- Sulfonyl linker instead of carbonyl may reduce hydrogen-bonding capacity.
Heterocyclic Core Modifications
- Azetidine vs. Piperidine The 4'-chloro analog () replaces piperidine with azetidine, a smaller four-membered ring.
- Piperidin-4-ol Derivatives
Table 1: Structural and Functional Comparison
Biological Activity
3-(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates a thiazolidine-2,4-dione core, a piperidine moiety, and a biphenyl carbonyl substituent, suggesting potential biological activities that warrant further exploration.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 410.49 g/mol. Its structure can be broken down into key components:
- Thiazolidine-2,4-dione Core : Known for its association with antidiabetic properties.
- Piperidine Ring : Contributes to the compound's pharmacological profile.
- Biphenyl Carbonyl Group : May enhance interaction with biological targets.
The specific biological targets of this compound remain largely undefined in current literature. However, compounds with similar structures often exhibit significant pharmacological activities. The thiazolidine core is particularly noted for its insulin-sensitizing effects in metabolic disorders.
Biological Activity
Research indicates that compounds related to thiazolidinediones are primarily investigated for their roles in:
- Antidiabetic Effects : The thiazolidinedione framework is commonly associated with insulin sensitization mechanisms.
- Cancer Therapeutics : Similar biphenyl-containing compounds have been explored for their roles in inhibiting cancer pathways.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sonidegib | Contains biphenyl structure | Hedgehog pathway inhibitor |
| Adapalene | Biphenyl-containing retinoid | Modulates skin cell growth |
| Pioglitazone | Thiazolidinedione core | Insulin sensitizer |
| Rosiglitazone | Similar thiazolidinedione | Insulin sensitizer |
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Formation of the Biphenyl Moiety : Achieved through Suzuki-Miyaura coupling.
- Introduction of the Piperidine Ring : Via nucleophilic substitution reactions.
- Cyclization to Form Thiazolidine Core : Involves reacting a thioamide with a carbonyl compound under acidic or basic conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione, and what critical reaction conditions must be controlled?
- Methodology : Multi-step synthesis typically involves coupling the biphenyl moiety to the piperidine ring via a nucleophilic acyl substitution, followed by cyclization to form the thiazolidinedione core. Key steps include:
- Use of coupling agents like EDCI/HOBt for amide bond formation between the biphenyl carbonyl and piperidine .
- Cyclization under acidic conditions (e.g., HCl/EtOH) to form the thiazolidinedione ring .
- Critical parameters: Temperature (60–80°C for cyclization), anhydrous solvents (e.g., DMF or THF), and inert atmosphere to prevent oxidation .
Q. How can structural characterization of this compound be validated, and what analytical techniques are essential?
- Methodology :
- NMR Spectroscopy : - and -NMR to confirm substituent positions on the piperidine and thiazolidinedione rings. Aromatic protons (δ 6.8–7.5 ppm) and thiazolidinedione carbonyls (δ 170–175 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] at m/z 463.15) .
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodology :
- Solubility : Test in DMSO (high solubility for biological assays), methanol, and aqueous buffers (pH 1–12). Low aqueous solubility is common due to the biphenyl and thiazolidinedione groups .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways include hydrolysis of the thiazolidinedione ring under alkaline conditions .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology :
- Enzyme Inhibition Assays : Target enzymes like PPARγ or aldose reductase, given structural similarity to thiazolidinedione drugs (e.g., rosiglitazone) .
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can reaction yields be optimized for the key cyclization step in synthesis?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or Brønsted acids (p-TsOH) to enhance cyclization efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DCE) to balance reaction rate and byproduct formation .
- DoE (Design of Experiments) : Use factorial design to assess interactions between temperature, catalyst loading, and solvent ratio .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in piperidine) causing splitting anomalies .
- 2D NMR (COSY, NOESY) : Elucidate coupling networks and confirm biphenyl substituent orientation .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian) .
Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Target Deconvolution : Use affinity chromatography or thermal shift assays to identify binding proteins .
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
- Molecular Docking : Simulate interactions with PPARγ or other targets using AutoDock Vina .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
